molecular formula C16H12Br2N4O2S B11974102 2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11974102
M. Wt: 484.2 g/mol
InChI Key: HUPUMFQWJSMMLP-UFWORHAWSA-N
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Description

2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine atoms, a triazole ring, and a phenolic group. Its molecular formula is C20H12Br4N2O2, and it has a molecular weight of 631.947 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and phenolic group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-dibromo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12Br2N4O2S

Molecular Weight

484.2 g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12Br2N4O2S/c17-11-6-10(15(23)13(18)7-11)8-19-22-14(20-21-16(22)25)9-24-12-4-2-1-3-5-12/h1-8,23H,9H2,(H,21,25)/b19-8+

InChI Key

HUPUMFQWJSMMLP-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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